BenchChemオンラインストアへようこそ!

rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid

Hydrophilicity Solubility Peptide Synthesis

rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid (CAS 2470280-23-8, molecular formula C₁₂H₂₂N₂O₄, molecular weight 258.31 g/mol) is a racemic 3‑substituted pipecolic acid derivative that belongs to the class of constrained chimeric amino acid building blocks. It features a tert‑butoxycarbonyl (Boc)-protected aminomethyl side‑chain at the 3‑position of the piperidine‑2‑carboxylic acid scaffold, combining the conformational rigidity of a cyclic backbone with a polar, lysine‑mimetic side‑chain suitable for solid‑phase peptide synthesis.

Molecular Formula C12H22N2O4
Molecular Weight 258.318
CAS No. 2470280-23-8
Cat. No. B2760726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid
CAS2470280-23-8
Molecular FormulaC12H22N2O4
Molecular Weight258.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCNC1C(=O)O
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-/m0/s1
InChIKeyHYZWKQAIIIURNA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(2R,3R)-3-(Boc-aminomethyl)piperidine-2-carboxylic acid: A Constrained Chimeric Amino Acid Building Block


rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid (CAS 2470280-23-8, molecular formula C₁₂H₂₂N₂O₄, molecular weight 258.31 g/mol) is a racemic 3‑substituted pipecolic acid derivative that belongs to the class of constrained chimeric amino acid building blocks. It features a tert‑butoxycarbonyl (Boc)-protected aminomethyl side‑chain at the 3‑position of the piperidine‑2‑carboxylic acid scaffold, combining the conformational rigidity of a cyclic backbone with a polar, lysine‑mimetic side‑chain suitable for solid‑phase peptide synthesis [1][2].

Why rac-(2R,3R)-3-(Boc-aminomethyl)pipecolic Acid Cannot Be Replaced by Simple Boc‑Pipecolic Acid or Regioisomeric Analogs


Generic substitution of this compound with unprotected pipecolic acid, simple Boc‑pipecolic acid (Boc‑Pip‑OH), or regioisomeric aminomethyl derivatives would forfeit the two essential features that jointly define its synthetic value: (i) the orthogonal Boc protection scheme that enables sequential deprotection and coupling, and (ii) the 3‑position aminomethyl substituent that imposes a specific conformational constraint on the piperidine ring, mimicking the geometry of a lysine side‑chain within a rigid cyclic backbone. Compounds lacking the 3‑substitution, such as Boc‑pipecolic acid, cannot reproduce the chimeric amino acid character required for reverse‑turn recognition in peptide ligands [1].

Quantified Differentiation of rac-(2R,3R)-3-(Boc-aminomethyl)piperidine-2-carboxylic Acid from Closest Analogs


Enhanced Hydrophilicity: Computed logP of –1.4 versus +0.5 for Boc‑Pipecolic Acid

The target compound exhibits a computed XLogP3‑AA value of –1.4, compared with +0.5 for Boc‑pipecolic acid (Boc‑Pip‑OH), the common unsubstituted analog [1][2]. This difference of 1.9 log units corresponds to a theoretical ~80‑fold higher aqueous solubility, which is critical for aqueous‑phase peptide coupling and biological assay compatibility.

Hydrophilicity Solubility Peptide Synthesis

Conformational Rigidity: 3‑Aminomethyl Substitution Restricts Backbone Torsion Angles

3‑Substituted pipecolic acids, including the target compound, constrain the backbone psi torsion angle to a narrow range (approximately –30° to –50°) versus the broader flexibility of unsubstituted pipecolic acid (–60° to +60°), as demonstrated by molecular modeling and NMR studies of analogous 3‑substituted derivatives [1]. This reduction in conformational freedom by roughly 50% (from a 120° range to a 20° range) stabilizes the inverse gamma‑turn geometry required for molecular recognition of protein targets.

Conformational Constraint Reverse‑Turn Mimetics Peptide Design

Cost‑Effective Racemate for Chiral Method Development Versus Single Enantiomer

Procuring the racemic mixture, rather than the single (2S,3S) enantiomer, typically reduces cost by approximately 30–50% per gram for research‑grade material, based on general pricing trends for analogous piperidine‑derived amino acid building blocks [1]. The equimolar enantiomeric composition provides a validated baseline for chiral HPLC method development and serves as a realistic process impurity standard during scale‑up.

Chiral Separation Method Development Procurement Cost

High‑Value Application Scenarios for rac-(2R,3R)-3-(Boc-aminomethyl)piperidine-2-carboxylic Acid


Solid‑Phase Synthesis of Constrained Lysine‑Mimetic Peptides

The Boc‑protected aminomethyl side‑chain can be selectively deprotected on‑resin to generate a free amine, enabling the introduction of a lysine‑mimetic residue into peptide sequences with higher conformational rigidity than standard lysine. The enhanced hydrophilicity (logP –1.4) improves solubility in aqueous coupling buffers, reducing aggregation during chain elongation [1][2].

Chiral HPLC Method Development Using Racemate as a Robust Baseline Standard

The 1:1 enantiomeric composition of the racemic mixture provides an ideal reference standard for developing and validating chiral stationary phase (CSP) HPLC methods, ensuring that the analytical method can resolve the critical (2R,3R) and (2S,3S) enantiomers before chiral building block procurement decisions are made [1].

Constrained Pharmacophore Design for Reverse‑Turn Recognition

The restricted psi torsion angle imposed by the 3‑aminomethyl substitution (inferred range –30° to –50°) stabilizes an inverse gamma‑turn conformation, a structural motif frequently recognized by GPCRs and protease active sites. This makes the compound a strategic building block for designing peptidomimetic inhibitors with reduced entropic binding penalty [1].

Late‑Stage Functionalization of Macrocyclic Peptide Scaffolds

The orthogonal Boc protection and the polar aminomethyl handle permit late‑stage diversification of macrocyclic peptides, where the 3‑position side‑chain can be elaborated to introduce additional binding contacts without compromising the macrocycle's overall conformational integrity [1].

Quote Request

Request a Quote for rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.